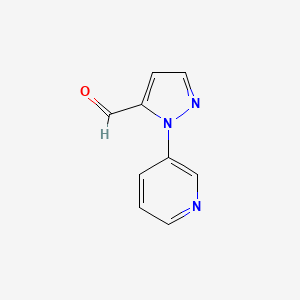
2-Pyridin-3-ylpyrazole-3-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Pyridin-3-ylpyrazole-3-carbaldehyde is a compound that belongs to the class of pyrazoles, which are aromatic heterocyclic compounds . Pyrazoles are five-membered rings with two nitrogen atoms, one of which is a pyrrole type at position-1, while the other is a pyridine type at position-2 .
Synthesis Analysis
The synthesis of pyrazole derivatives has been a topic of interest due to their potential applications. A new pathway for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of AC-SO3H has been introduced . This method provided the desired products with moderate to good yields .Aplicaciones Científicas De Investigación
Medicinal Chemistry and Drug Development
2-Pyridin-3-ylpyrazole-3-carbaldehyde has attracted attention in medicinal chemistry due to its potential as a scaffold for designing novel drugs. Researchers have explored its derivatives as CDK2 (cyclin-dependent kinase 2) inhibitors. CDK2 inhibition is an appealing target for cancer treatment, selectively targeting tumor cells. The compound’s structure allows modifications to enhance its potency and selectivity against cancer cells .
Cytotoxic Activity Against Cancer Cells
Several derivatives of this compound have demonstrated significant cytotoxic activities against cancer cell lines. Notably, they exhibit superior activity against MCF-7 (breast cancer) and HCT-116 (colorectal cancer) cells, with IC₅₀ values ranging from 45 to 97 nM and 6 to 99 nM, respectively. Additionally, moderate activity against HepG-2 (liver cancer) cells was observed (IC₅₀ range: 48–90 nM). These results highlight its potential as an anticancer agent .
Enzymatic Inhibition of CDK2/Cyclin A2
The most potent anti-proliferative compounds derived from 2-Pyridin-3-ylpyrazole-3-carbaldehyde demonstrated enzymatic inhibitory activity against CDK2/cyclin A2. Notably, compounds 14, 13, and 15 exhibited significant inhibitory activity, with IC₅₀ values of 0.057 ± 0.003, 0.081 ± 0.004, and 0.119 ± 0.007 μM, respectively. These values compare favorably to the well-known drug sorafenib (IC₅₀: 0.184 ± 0.01 μM) .
Cell Cycle Alteration and Apoptosis Induction
Compound 14, in particular, displayed dual activity against cancer cell lines and CDK2. It not only inhibited cell proliferation but also induced alterations in cell cycle progression. Additionally, apoptosis induction was observed within HCT cells. These findings suggest its potential as a multitargeted therapeutic agent .
Synthetic Chemistry and Scaffold Exploration
Researchers have synthesized various derivatives based on the pyrazolo [3,4-d]pyrimidine and pyrazolo [4,3-e] [1,2,4]triazolo [1,5-c]pyrimidine scaffolds. These modifications allow fine-tuning of biological activity and selectivity. The compound’s synthetic accessibility makes it an attractive starting point for further exploration .
Other Potential Applications
While the primary focus has been on cancer research, 2-Pyridin-3-ylpyrazole-3-carbaldehyde derivatives may find applications beyond oncology. Further investigations could explore its potential in other disease areas or as a building block for more complex molecules.
Safety and Hazards
The safety and hazards associated with a compound depend on its specific structure and properties. While some pyrazole derivatives have been studied for their antimicrobial properties , specific safety and hazard information for 2-Pyridin-3-ylpyrazole-3-carbaldehyde is not available in the retrieved data.
Direcciones Futuras
The field of pyrazole synthesis and application is continuously evolving. There is a rise in the significance of designing novel pyrazoles, disclosing innovative routes for synthesizing pyrazoles, examining different potencies of pyrazoles, and seeking potential applications of pyrazoles . Future research could focus on these areas for 2-Pyridin-3-ylpyrazole-3-carbaldehyde.
Propiedades
IUPAC Name |
2-pyridin-3-ylpyrazole-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O/c13-7-9-3-5-11-12(9)8-2-1-4-10-6-8/h1-7H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHKVMOFMMZMFPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)N2C(=CC=N2)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Pyridin-3-ylpyrazole-3-carbaldehyde | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,4-dimethoxy-N-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2768024.png)
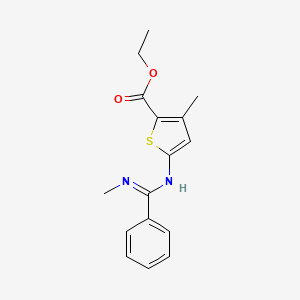
![2-((2-chlorobenzyl)thio)-3-(3,4-dimethoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2768026.png)


![2-[(3-Fluorophenyl)methylsulfanyl]-8-methylpyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2768032.png)

![1-Prop-2-enoyl-N-[2-(1H-pyrazol-5-yl)ethyl]piperidine-4-carboxamide](/img/structure/B2768034.png)
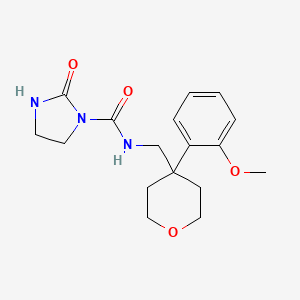
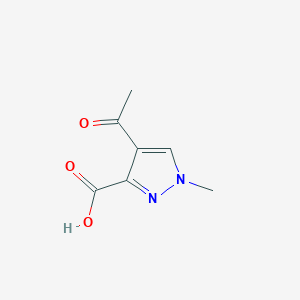
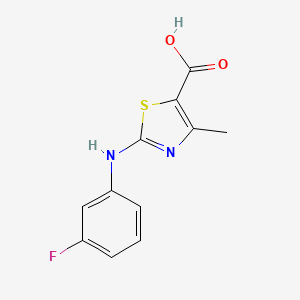


![N-(3-chlorophenyl)-3-[(6-methyl-4-phenylquinazolin-2-yl)amino]benzamide](/img/structure/B2768044.png)